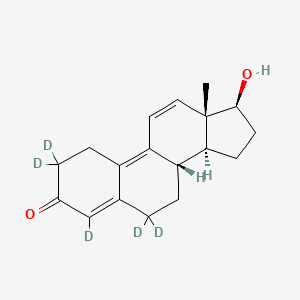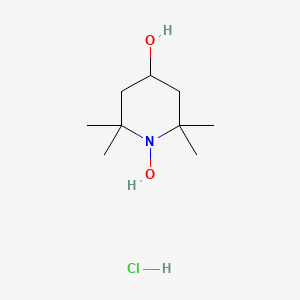![molecular formula C10H14NO5P B13841787 N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)
N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine is a chemical compound known for its significant applications in various fields, including agriculture, medicine, and industry. This compound is a derivative of glycine, where a phosphonomethyl group is attached to the phenyl ring. It is widely recognized for its role as an active ingredient in herbicides, particularly in controlling weed growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine can be achieved through several methods. One common approach involves the reaction of glycine with formaldehyde and phosphorous acid. This reaction typically occurs under acidic conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid. This method is preferred due to its efficiency and scalability. The process includes the use of catalysts and environmentally friendly oxidants to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly in inhibiting specific enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is widely used in the production of herbicides and other agrochemical products .
Wirkmechanismus
The mechanism of action of N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine involves the inhibition of specific enzymes. In plants, it inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the synthesis of aromatic amino acids. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Phosphonomethyl)glycine:
N-(Phosphonomethyl)-iminodiacetic acid: Another related compound used in the synthesis of N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with different molecular targets compared to other similar compounds. Its ability to inhibit specific enzymes makes it valuable in various applications, particularly in agriculture and medicine .
Eigenschaften
Molekularformel |
C10H14NO5P |
|---|---|
Molekulargewicht |
259.20 g/mol |
IUPAC-Name |
2-[[3-(phosphonomethyl)phenyl]methylamino]acetic acid |
InChI |
InChI=1S/C10H14NO5P/c12-10(13)6-11-5-8-2-1-3-9(4-8)7-17(14,15)16/h1-4,11H,5-7H2,(H,12,13)(H2,14,15,16) |
InChI-Schlüssel |
IBYVSIQQZDWOEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CP(=O)(O)O)CNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)

![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)

![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)

![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)

